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Compound of Interest

Compound Name: 6-fluoro-N,N-diethyltryptamine

Cat. No.: B1220290

An In-Depth Technical Guide on 6-fluoro-N,N-diethyltryptamine

Introduction

This document provides a comprehensive technical overview of 6-fluoro-N,N-
diethyltryptamine (6-F-DET), a substituted tryptamine derivative. This guide is intended for
researchers, scientists, and professionals in the field of drug development and pharmacology. It
covers the compound's chemical properties, synthesis, analytical characterization, and
pharmacological profile, with a focus on its interaction with serotonin receptors.

Chemical Identity and Properties

6-fluoro-N,N-diethyltryptamine is a fluorinated analog of the psychedelic compound N,N-
diethyltryptamine (DET). The introduction of a fluorine atom at the 6-position of the indole ring
significantly modifies its pharmacological properties.

IUPAC Name: N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine.[1][2]

Synonyms: 6-F-DET, 6-fluoro-DET, N,N-diethyl-6-fluoro-1H-indole-3-ethanamine.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-fluoro-N,N-diethyltryptamine is
presented in Table 1.
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Property Value Reference(s)
Molecular Formula C14H19FN2 [1112]
Molar Mass 234.318 g/mol [1]
CAS Number 2836-69-3 [1][2]
Not specified in literature; likely
Appearance .
a solid at room temperature.
UV Absorption Maxima 220, 284 nm [3]
CCN(CC)CCC1=CNC2=C1C=
SMILES [1]
CC(=C2)F
RPWUTEXLVPDNEA-
INChl Key [1]

UHFFFAOYSA-N

Synthesis and Characterization

While a specific, detailed synthesis protocol for 6-fluoro-N,N-diethyltryptamine is not readily
available in peer-reviewed literature, its structure lends itself to established synthetic routes for
tryptamines, most notably the Fischer indole synthesis.[4][5]

Representative Synthesis Protocol: Fischer Indole
Synthesis

The Fischer indole synthesis is a robust method for creating the indole core of tryptamines from
a substituted phenylhydrazine and a carbonyl compound.[4]

Reaction Scheme:

o Hydrazone Formation: Reaction of (4-fluorophenyl)hydrazine with 4-(diethylamino)butanal
diethyl acetal under acidic conditions to form the corresponding hydrazone.

« Indolization: Cyclization of the hydrazone intermediate under strong acid catalysis (e.g.,
polyphosphoric acid, sulfuric acid, or zinc chloride) with heating.
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» Work-up and Purification: Neutralization of the reaction mixture, extraction of the product with
an organic solvent, followed by purification, typically via column chromatography or
recrystallization of a salt form (e.g., fumarate or hydrochloride).

Detailed Experimental Protocol:

e Step 1: Hydrazone Formation:

o To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium
acetate (1.1 eq).

o Add 4-(diethylamino)butanal diethyl acetal (1.0 eq) to the mixture.

o Stir the reaction at room temperature for 4-6 hours until thin-layer chromatography (TLC)
indicates the consumption of the starting hydrazine.

o Remove the solvent under reduced pressure. The resulting crude hydrazone can be used
directly in the next step.

e Step 2: Indolization and Purification:

o Add Eaton's reagent (7.7% w/w phosphorus pentoxide in methanesulfonic acid) or
polyphosphoric acid to the crude hydrazone.

o Heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

o Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

o Basify the aqueous solution with a strong base (e.g., 10 M NaOH) to a pH > 12, keeping
the mixture cool in an ice bath.

o Extract the aqueous layer three times with an organic solvent such as dichloromethane or
ethyl acetate.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.
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o Purify the residue using silica gel column chromatography with a suitable eluent system
(e.g., dichloromethane/methanol/ammonia gradient) to afford pure 6-fluoro-N,N-
diethyltryptamine freebase.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard
analytical techniques. Expected results are summarized in Table 2.

Technique Expected Data

Signals corresponding to the aromatic protons
on the indole ring (with splitting patterns

influenced by the fluorine atom), the ethyl

IH NMR ] ] ) i
protons on the side chain, the diethylamino
group protons, and a broad singlet for the indole
N-H.

Resonances for the 14 carbon atoms, including
characteristic shifts for the fluorine-bearing

B3C NMR

aromatic carbon and the carbons of the indole

and diethylaminoethyl moieties.

A molecular ion peak (M*) at m/z 234, and a
characteristic base peak at m/z 86

GC-MS corresponding to the [CH2=N(CH2CHs)z]*
fragment resulting from cleavage of the bond

beta to the indole ring.

Characteristic absorption bands for N-H
FTIR stretching (indole), C-H stretching (aliphatic and
aromatic), C=C stretching (aromatic), and a

strong C-F stretching band.

Pharmacology

6-fluoro-N,N-diethyltryptamine is primarily characterized by its activity at serotonin receptors,
particularly the 5-HTza subtype.
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Pharmacodynamics

The compound is a partial agonist at the serotonin 5-HTza receptor.[1] Unlike many other 5-
HT2a agonists, it does not produce hallucinogenic effects in humans or the head-twitch
response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[1] This has led
to its use as an active placebo in clinical trials of psychedelic drugs.[1]

The lack of psychedelic effects is hypothesized to be due to biased agonism at the 5-HTza
receptor. Specifically, 6-F-DET is thought to be a weak agonist of the Gg-protein signaling
pathway, which is considered critical for the hallucinogenic effects of tryptamines.[1]

Receptor Binding Profile

Quantitative receptor binding data (e.g., Ki values) for 6-fluoro-N,N-diethyltryptamine are not
available in the published literature. However, data for the closely related primary amine, 6-
fluorotryptamine (6-FT), provides some insight into the potential affinity of 6-fluoro substituted
tryptamines.

Efficacy Reference(s
Compound Receptor Ki (nM) ECso (nM)
(Emax) )
6-
fluorotryptami  5-HT1a 267 54 - [6]
ne
5-HT2a 606 4.56 /81 101% [6]
SERT
4.4 - [6]
(Release)
6-fluoro-N,N- )
) Data not Data not Partial
diethyltrypta 5-HT2a ] ] ] [1]
) available available Agonist
mine

Signaling Pathways and Experimental Workflows
5-HT2a Receptor Signaling Pathway
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Activation of the 5-HT2a receptor by an agonist typically initiates the Gqg-protein signaling
cascade. This pathway is crucial for the downstream cellular effects of serotonin and
psychedelic compounds. 6-fluoro-N,N-diethyltryptamine is a weak activator of this pathway.

[1]
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Click to download full resolution via product page

Caption: 5-HTza receptor Gq signaling pathway weakly activated by 6-F-DET.

Experimental Protocols and Workflows

This experiment is designed to determine the binding affinity (Ki) of a test compound by
measuring its ability to displace a known radioligand from a receptor.[7][8]
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Caption: Workflow for a competitive radioligand receptor binding assay.
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Protocol Details:

Preparation: Cell membranes expressing the human 5-HTza receptor are prepared. A
radioligand with high affinity for the receptor (e.g., [3BH]ketanserin) is used. The test
compound, 6-F-DET, is serially diluted.

Incubation: In assay tubes, the membranes, a fixed concentration of radioligand, and varying
concentrations of 6-F-DET are combined in an appropriate buffer. Total binding (no
competitor) and non-specific binding (excess non-radiolabeled ligand) tubes are included.
The mixture is incubated to reach equilibrium.

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which
trap the membranes (and any bound radioligand). The filters are washed with ice-cold buffer
to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation
counter.

Analysis: The data are plotted as the percentage of specific binding versus the logarithm of
the competitor concentration. A non-linear regression analysis is used to determine the ICso
(the concentration of competitor that inhibits 50% of specific binding). The Ki is then
calculated from the 1Cso using the Cheng-Prusoff equation.

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for
5-HT2a receptor-mediated psychedelic effects in humans.[9][10] 6-F-DET is known to be
inactive in this assay.[1]

Protocol Details:

o Animal Preparation: Male C57BL/6J mice are used. A small neodymium magnet is surgically
affixed to the skull of each mouse, and animals are allowed to recover for at least one week.

[9]

e Drug Administration: Mice are administered 6-F-DET (or a positive control like DOI, or
vehicle) via subcutaneous or intraperitoneal injection at various doses.
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o Data Collection: Immediately after injection, each mouse is placed individually into a
cylindrical enclosure surrounded by a magnetometer coil. The coil detects the movement of
the head-mounted magnet. The session is typically recorded for 30-60 minutes.

o Data Analysis: The electronic signal from the magnetometer is recorded. Head twitches are
identified as characteristic high-amplitude, high-frequency events. Automated analysis
software or validated machine-learning algorithms are used to count the number of HTR
events.[9][11]

o Statistical Analysis: The dose-response relationship is analyzed. The number of head
twitches in the drug-treated groups is compared to the vehicle control group using
appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

6-fluoro-N,N-diethyltryptamine is a pharmacologically interesting molecule that acts as a
partial agonist at the 5-HT2a receptor without inducing the classic psychedelic effects
associated with this target. Its unique profile as a non-hallucinogenic 5-HTz2a agonist, likely due
to biased signaling, makes it a valuable tool for dissecting the complex pharmacology of
serotonin receptors and has led to its use as an active placebo in clinical research. Further
investigation is required to fully elucidate its binding affinities at various receptors and its
complete metabolic profile. The experimental protocols and workflows detailed in this guide
provide a framework for future research into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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